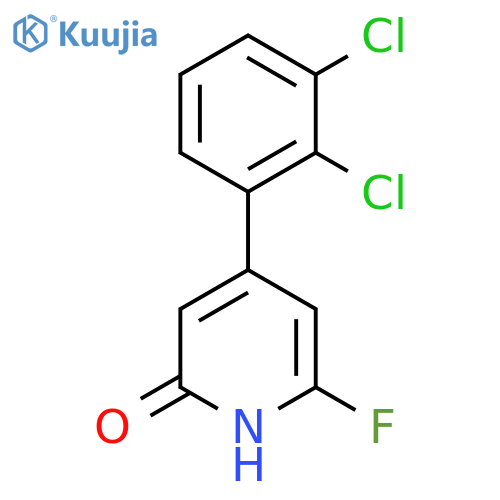Cas no 1361870-60-1 (4-(2,3-Dichlorophenyl)-6-fluoro-2-hydroxypyridine)

1361870-60-1 structure
商品名:4-(2,3-Dichlorophenyl)-6-fluoro-2-hydroxypyridine
CAS番号:1361870-60-1
MF:C11H6Cl2FNO
メガワット:258.075844287872
CID:4919241
4-(2,3-Dichlorophenyl)-6-fluoro-2-hydroxypyridine 化学的及び物理的性質
名前と識別子
-
- 4-(2,3-Dichlorophenyl)-6-fluoro-2-hydroxypyridine
-
- インチ: 1S/C11H6Cl2FNO/c12-8-3-1-2-7(11(8)13)6-4-9(14)15-10(16)5-6/h1-5H,(H,15,16)
- InChIKey: BIPUSUWCHWIKKI-UHFFFAOYSA-N
- ほほえんだ: ClC1C(=CC=CC=1C1=CC(NC(=C1)F)=O)Cl
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 16
- 回転可能化学結合数: 1
- 複雑さ: 367
- 疎水性パラメータ計算基準値(XlogP): 2.9
- トポロジー分子極性表面積: 29.1
4-(2,3-Dichlorophenyl)-6-fluoro-2-hydroxypyridine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A024003036-1g |
4-(2,3-Dichlorophenyl)-6-fluoro-2-hydroxypyridine |
1361870-60-1 | 97% | 1g |
1,730.40 USD | 2021-06-09 | |
| Alichem | A024003036-500mg |
4-(2,3-Dichlorophenyl)-6-fluoro-2-hydroxypyridine |
1361870-60-1 | 97% | 500mg |
989.80 USD | 2021-06-09 | |
| Alichem | A024003036-250mg |
4-(2,3-Dichlorophenyl)-6-fluoro-2-hydroxypyridine |
1361870-60-1 | 97% | 250mg |
693.60 USD | 2021-06-09 |
4-(2,3-Dichlorophenyl)-6-fluoro-2-hydroxypyridine 関連文献
-
Yang Liu,Keli Zhong,Zhaohua Li,Yanqiu Wang,Tie Chen,Myongsoo Lee,Long Yi Jin Polym. Chem., 2015,6, 7395-7401
-
Zesheng An,Qian Qiu,Guangyao Liu Chem. Commun., 2011,47, 12424-12440
-
Paweł Siudem,Jarosław Bukowicki,Iwona Wawer,Katarzyna Paradowska RSC Adv., 2020,10, 18082-18092
-
Shimou Chen,Hong En Lim,Yasumitsu Miyata,Ryo Kitaura,Yoshio Bando,Dmitri Golberg,Hisanori Shinohara Chem. Commun., 2011,47, 10368-10370
-
Golam Moula,Moumita Bose,Sabyasachi Sarkar New J. Chem., 2019,43, 8332-8340
1361870-60-1 (4-(2,3-Dichlorophenyl)-6-fluoro-2-hydroxypyridine) 関連製品
- 151095-12-4(6-acetyl-1H,2H,3H-thieno2,3-b1,4thiazin-2-one)
- 845799-66-8(1-3-(propan-2-yloxy)propyl-3-(thiophene-2-sulfonyl)-1H-pyrrolo2,3-bquinoxalin-2-amine)
- 1485565-50-1(1-cyclohexyl-1H-1,2,3-triazole-4-carbaldehyde)
- 2228266-83-7(4-(2-chloro-6-methoxyphenyl)-1H-imidazole)
- 2229666-42-4(3-(1-{(tert-butoxy)carbonylamino}cyclobutyl)prop-2-enoic acid)
- 1221726-03-9(Ethyl 6-(1,4-Diazepan-1-yl)pyridine-3-carboxylate Hydrochloride)
- 1700402-15-8(4-Pyrimidinecarboxylic acid, 2-cyclopropyl-5-methyl-, ethyl ester)
- 2137592-42-6(2-(Difluoromethoxy)benzene-1-sulfonyl fluoride)
- 72790-96-6(Hydrazine,(2-bromo-4-nitrophenyl)-)
- 1904018-26-3(1-[1-(naphthalene-1-carbonyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione)
推奨される供給者
Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
